Lipophilicity Advantage Over 3-(Trifluoromethyl)piperidin-4-ol (Unsubstituted Core)
The N-benzyl substitution in 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol provides a significant increase in lipophilicity compared to the unsubstituted 3-(trifluoromethyl)piperidin-4-ol core [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 3-(Trifluoromethyl)piperidin-4-ol (estimated XLogP3 ≈ 0.7-1.0) |
| Quantified Difference | > 1.6 units |
| Conditions | Calculated by XLogP3 algorithm [1] |
Why This Matters
Higher lipophilicity enhances membrane permeability and can significantly improve oral bioavailability, a critical factor in drug development.
- [1] Kuujia.com. (n.d.). 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol: Computed Properties. View Source
